molecular formula C5H8F2O B15323066 4,4-Difluoro-2-pentanone

4,4-Difluoro-2-pentanone

Cat. No.: B15323066
M. Wt: 122.11 g/mol
InChI Key: OFFVSNBZABDUCS-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-pentanone is an organic compound with the molecular formula C5H8F2O. It is a ketone with two fluorine atoms attached to the fourth carbon in the pentanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluoro-2-pentanone can be synthesized through several methods. One common approach involves the fluorination of 2-pentanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-pentanone in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4,4-Difluoro-2-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-pentanone involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and influence its interaction with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: The non-fluorinated analog of 4,4-Difluoro-2-pentanone.

    4,4-Difluoro-3-pentanone: A similar compound with fluorine atoms on the third carbon.

    4-Fluoro-2-pentanone: A compound with a single fluorine atom on the fourth carbon.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated and mono-fluorinated analogs. This dual fluorination can enhance its stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

4,4-difluoropentan-2-one

InChI

InChI=1S/C5H8F2O/c1-4(8)3-5(2,6)7/h3H2,1-2H3

InChI Key

OFFVSNBZABDUCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(F)F

Origin of Product

United States

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